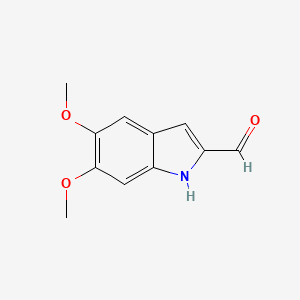
5,6-Dimethoxy-1H-indole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethoxy-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its yellow to orange crystalline solid form and is soluble in organic solvents like dichloromethane and dimethyl sulfoxide . Indole derivatives, including this compound, are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 5,6-Dimethoxy-1H-indole-2-carbaldehyde involves several steps. One common method includes the reaction of 5,6-dimethoxyindole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically occurs under mild conditions, yielding the desired aldehyde product .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
5,6-Dimethoxy-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions include 5,6-dimethoxyindole-2-carboxylic acid (oxidation product) and 5,6-dimethoxyindole-2-methanol (reduction product).
Scientific Research Applications
5,6-Dimethoxy-1H-indole-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-1H-indole-2-carbaldehyde is not fully elucidated. indole derivatives generally exert their effects by interacting with various molecular targets, including enzymes and receptors. They can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation . The specific molecular targets and pathways for this compound would depend on its structural modifications and the biological context in which it is used.
Comparison with Similar Compounds
5,6-Dimethoxy-1H-indole-2-carbaldehyde can be compared with other indole derivatives such as:
5,6-Dimethoxyindole: Similar in structure but lacks the aldehyde group, which affects its reactivity and applications.
1H-Indole-3-carbaldehyde: Another indole aldehyde with different substitution patterns, leading to distinct chemical and biological properties.
5-Fluoro-3-phenyl-1H-indole-2-carbaldehyde: A fluorinated indole derivative with enhanced biological activity, particularly in antiviral applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5,6-dimethoxy-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C11H11NO3/c1-14-10-4-7-3-8(6-13)12-9(7)5-11(10)15-2/h3-6,12H,1-2H3 |
InChI Key |
HLCWRXQPKCRFAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















